Enhanced Lipophilicity Versus Unsubstituted Benzamide Analog
The introduction of the meta-trifluoromethyl group significantly increases the compound's lipophilicity. The target compound demonstrates a computed XLogP3 of 3.6, which is substantially higher than the unsubstituted analog, N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (XLogP3 = 2.3) [1][2]. This difference predicts improved passive membrane permeability, a critical factor for intracellular target engagement [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | N-{thieno[2,3-d]pyrimidin-4-yl}benzamide: 2.3 |
| Quantified Difference | Δ = +1.3 units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A higher logP is a primary driver for membrane permeability; selecting the correct analog from the outset avoids the need for extensive late-stage optimization to improve cell permeability.
- [1] PubChem. (2026). Compound Summary for CID 7615373. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 2798134. National Center for Biotechnology Information. View Source
